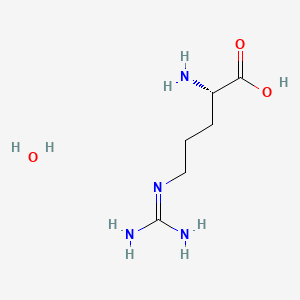
L-Arginine monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La L-Arginina monohidratada es un aminoácido que se encuentra de forma natural y juega un papel crucial en diversos procesos fisiológicos. Es un aminoácido semi-esencial, lo que significa que aunque el cuerpo puede producirlo, la suplementación puede ser necesaria en ciertas condiciones, como enfermedades o estrés. La L-Arginina está involucrada en la síntesis de proteínas y sirve como precursor del óxido nítrico, una molécula esencial para la regulación del flujo sanguíneo, la función mitocondrial y la comunicación celular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La L-Arginina monohidratada se puede sintetizar mediante varios métodos. Un enfoque común implica la fermentación de carbohidratos utilizando cepas bacterianas específicas que producen L-Arginina. Otro método incluye la síntesis química a partir de L-ornitina y L-aspartato, donde la L-ornitina se convierte primero en L-citrulina, que luego se transforma en L-Arginina .
Métodos de producción industrial
En entornos industriales, la L-Arginina monohidratada a menudo se produce mediante fermentación microbiana. Este proceso involucra el uso de bacterias modificadas genéticamente que pueden convertir eficientemente sustratos como la glucosa en L-Arginina. El caldo de fermentación se somete luego a varios pasos de purificación, incluida la cristalización, para obtener L-Arginina monohidratada de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
La L-Arginina monohidratada experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La L-Arginina se puede oxidar para formar óxido nítrico y citrulina.
Reducción: Se puede reducir para formar agmatina, un compuesto involucrado en la señalización celular.
Sustitución: La L-Arginina puede participar en reacciones de sustitución para formar varios derivados
Reactivos y condiciones comunes
Oxidación: Los reactivos comunes incluyen oxígeno y enzimas de óxido nítrico sintasa.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: A menudo se emplean reactivos como los cloruros de acilo y los anhídridos
Principales productos
- Varios derivados de la arginina de reacciones de sustitución .
Óxido nítrico y citrulina: de la oxidación.
Agmatina: de la reducción.
Aplicaciones Científicas De Investigación
La L-Arginina monohidratada tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor para la síntesis de varios compuestos.
Biología: Juega un papel en la señalización celular y la respuesta inmune.
Medicina: Se utiliza en el tratamiento de enfermedades cardiovasculares, disfunción eréctil y cicatrización de heridas.
Industria: Se emplea en la formulación de suplementos dietéticos y productos farmacéuticos
Mecanismo De Acción
La L-Arginina monohidratada ejerce sus efectos principalmente a través de la producción de óxido nítrico. El óxido nítrico se sintetiza a partir de L-Arginina mediante la enzima óxido nítrico sintasa. Esta molécula luego activa la enzima guanilato ciclasa, lo que lleva a la producción de monofosfato cíclico de guanosina (cGMP). El cGMP actúa como un segundo mensajero, causando vasodilatación y mejora del flujo sanguíneo. Además, la L-Arginina está involucrada en la síntesis de proteínas y el ciclo de la urea, que ayuda en la desintoxicación del amoníaco .
Comparación Con Compuestos Similares
Compuestos similares
L-Citrulina: Otro aminoácido involucrado en el ciclo del óxido nítrico.
L-Ornitina: Precursor de la L-Arginina en el ciclo de la urea.
L-Lisina: Un aminoácido esencial con propiedades estructurales similares
Singularidad
La L-Arginina monohidratada es única debido a su doble función en la síntesis de proteínas y la producción de óxido nítrico. A diferencia de la L-Citrulina y la L-Ornitina, la L-Arginina contribuye directamente a la síntesis de óxido nítrico, lo que la hace particularmente valiosa en la salud cardiovascular y el rendimiento deportivo .
Propiedades
Número CAS |
81200-79-5 |
|---|---|
Fórmula molecular |
C6H16N4O3 |
Peso molecular |
192.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrate |
InChI |
InChI=1S/C6H14N4O2.H2O/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H2/t4-;/m0./s1 |
Clave InChI |
JVDHWXLTNDKLIZ-WCCKRBBISA-N |
SMILES isomérico |
C(C[C@@H](C(=O)O)N)CN=C(N)N.O |
SMILES canónico |
C(CC(C(=O)O)N)CN=C(N)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


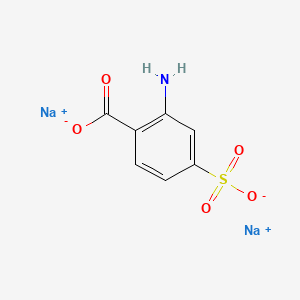
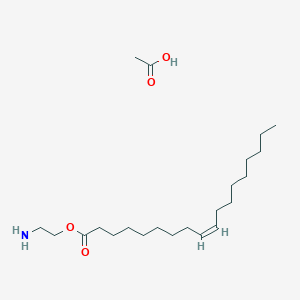
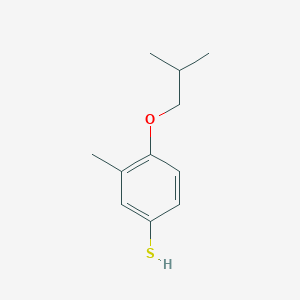
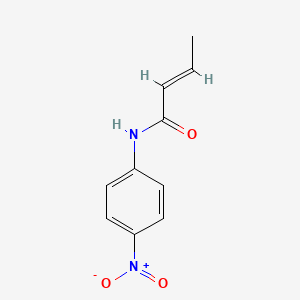
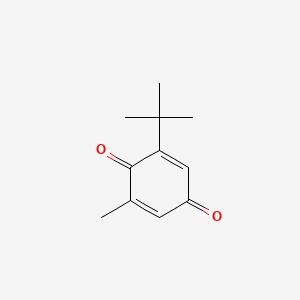
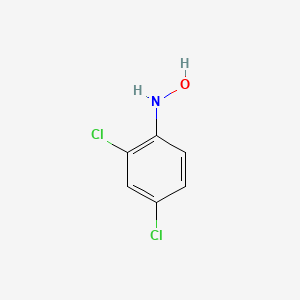
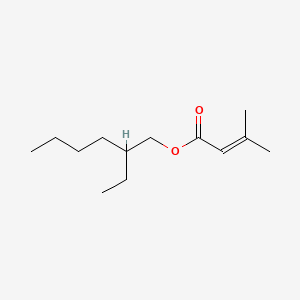
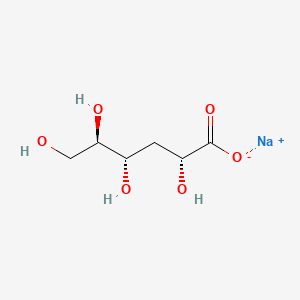
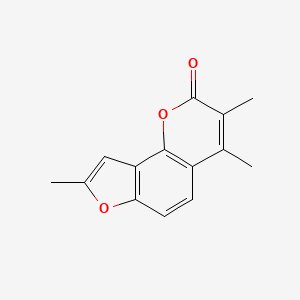
![ethyl N-[bis[(Z)-3-chloroprop-2-enyl]amino]carbamate](/img/structure/B12643392.png)
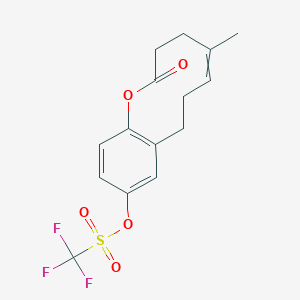
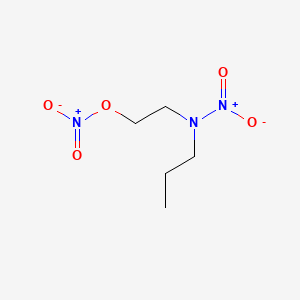
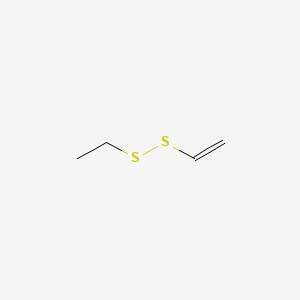
![tert-butyl N-{[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methyl}carbamate](/img/structure/B12643424.png)
